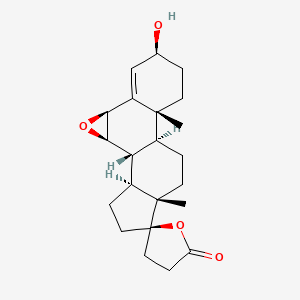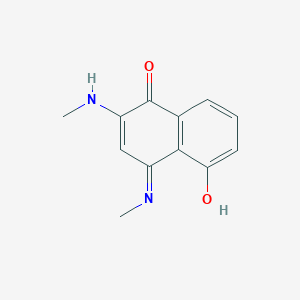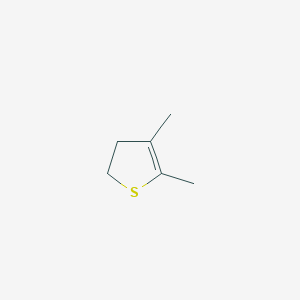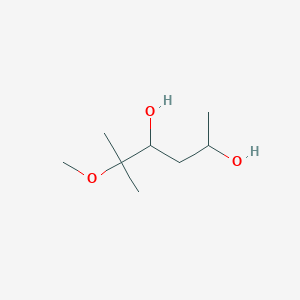![molecular formula C7H7N3O3S B14300944 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid CAS No. 112565-86-3](/img/structure/B14300944.png)
5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a methyl group at the 5-position and a sulfonic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with a suitable pyrimidine derivative in the presence of a sulfonating agent. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and sulfonation processes.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of deep eutectic solvents (DES) has been explored to provide an environmentally benign and scalable method for the synthesis of this compound . This approach offers advantages such as high yield, simple work-up procedures, and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the sulfonic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In organic synthesis, 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine:
The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties . Researchers are exploring its use as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Industry:
In the material science field, this compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence. These materials have applications in electronics, sensors, and imaging technologies .
Wirkmechanismus
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Comparison:
Compared to these similar compounds, 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, such as sulfonation and substitution . Additionally, the sulfonic acid group may contribute to the compound’s biological activity by facilitating interactions with biological targets.
Eigenschaften
CAS-Nummer |
112565-86-3 |
|---|---|
Molekularformel |
C7H7N3O3S |
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
5-methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid |
InChI |
InChI=1S/C7H7N3O3S/c1-5-2-3-10-7(9-5)6(4-8-10)14(11,12)13/h2-4H,1H3,(H,11,12,13) |
InChI-Schlüssel |
CDAFDVHTVJIFCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=NN2C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)

![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)

![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)



